3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a pyrazole ring and a hydrazide moiety
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-4-24-16-9-13(5-7-15(16)22)10-18-21-17(23)8-6-14-11(2)19-20-12(14)3/h5,7,9-10,22H,4,6,8H2,1-3H3,(H,19,20)(H,21,23)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLZLZSUMLFORD-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CCC2=C(NN=C2C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCC2=C(NN=C2C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Condensation Reaction: The hydrazide moiety is introduced through a condensation reaction between 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide and 3-ethoxy-4-hydroxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as metal-organic frameworks (MOFs) for gas adsorption.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)propanehydrazide
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanehydrazide
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and material science.
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structural characteristics, and various biological effects.
Synthesis and Structural Characteristics
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde derivative under controlled conditions. The resulting hydrazone structure is characterized by the presence of a pyrazole ring, which is known for its diverse biological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Chemical Formula | C17H22N4O3 |
| Molecular Weight | 330.38 g/mol |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) |
| pKa | 13.13 ± 0.46 (Predicted) |
Anticancer Properties
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies on related compounds have shown that they can inhibit mTORC1 activity and modulate autophagy in cancer cells, specifically in pancreatic cancer models . The mechanism involves disruption of autophagic flux and accumulation of autophagic markers, indicating a novel approach to cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that hydrazone derivatives can exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the ability of the hydrazone moiety to interact with microbial cell membranes and disrupt their integrity.
Case Studies
- Antiproliferative Activity : A study focusing on similar pyrazole derivatives highlighted their ability to reduce cell proliferation in MIA PaCa-2 pancreatic cancer cells significantly, demonstrating submicromolar antiproliferative effects .
- Structure-Activity Relationship (SAR) : The SAR studies conducted on related compounds indicate that modifications in the phenyl ring significantly affect biological activity, emphasizing the importance of substituents in enhancing efficacy against cancer cells .
The biological activities of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide are believed to be mediated through several mechanisms:
- Inhibition of mTOR Pathway : Similar compounds have been shown to inhibit mTOR signaling, a critical pathway in cancer cell growth and proliferation.
- Induction of Autophagy : By modulating autophagic processes, these compounds may help in clearing damaged cellular components and promoting cell survival under stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
